Berkeleyamide D
Description
Overview of Fungal Secondary Metabolites and Spirocyclic Lactams
Fungi are prolific producers of a vast array of organic compounds known as secondary metabolites. Unlike primary metabolites, which are essential for growth and reproduction, these molecules are not directly involved in the fungus's basic life-sustaining processes. Instead, they often play roles in defense, competition, and interaction with the surrounding environment. researchgate.netnih.gov Historically, fungal secondary metabolites have been a cornerstone of drug discovery, yielding landmark medicines like the antibiotic penicillin from Penicillium species. nih.govnih.gov This diverse group of compounds includes alkaloids, polyketides, and terpenoids, many of which possess potent biological activities. nih.gov
Within this chemical diversity, lactams—cyclic amides—are a significant class. While the β-lactam rings of penicillins and cephalosporins are famous, fungi also produce a variety of other lactam structures, such as the five-membered γ-lactams. nih.gov A particularly intriguing subgroup is the spirocyclic lactams. These compounds are characterized by a spiro-fused ring system, where two rings are joined at a single common atom. rsc.orgresearchgate.net This structural feature creates a unique three-dimensional architecture. Spirocyclic lactams have been isolated from various fungal species and often exhibit a range of biological effects, including phytotoxic, antibacterial, and cytotoxic properties. researchgate.netresearchgate.netencyclopedia.pub
Significance of Berkeleyamide D within Natural Product Research
This compound stands out in natural product research for several key reasons. It belongs to a family of compounds, the berkeleyamides, isolated from a strain of Penicillium rubrum thriving in the acidic, metal-laden waters of the Berkeley Pit in Montana. nih.govnih.gov The ability of this extremophilic fungus to produce complex secondary metabolites under such harsh conditions is of significant interest to science. nih.gov
The chemical structure of this compound is a defining feature. It is a spirocyclic lactam with a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core. ontosight.ainih.gov Its molecular formula is C18H21NO5. mycocentral.eu This intricate structure has presented a compelling challenge for synthetic chemists, leading to the development of multiple total synthesis strategies aimed at confirming its structure and producing the molecule in the lab. nih.govrsc.orgdntb.gov.uaacs.org These synthetic efforts are crucial for verifying the absolute configuration of the natural product and for creating analogues for further study. nih.govmurdoch.edu.au
Perhaps most importantly, this compound exhibits noteworthy biological activity. Research has shown that it acts as an inhibitor of both caspase-1 and matrix metalloproteinase-3 (MMP-3) in the low micromolar range. nih.govnih.govhoku-iryo-u.ac.jp These enzymes are implicated in inflammatory processes and are considered potential therapeutic targets. nih.govchegg.com The ability of this compound to inhibit these enzymes makes it a valuable lead compound in the search for new therapeutic agents. hoku-iryo-u.ac.jp
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C18H21NO5 | nih.govmycocentral.eu |
| Molecular Weight | 331.4 g/mol | nih.govmycocentral.eu |
| IUPAC Name | 2-benzyl-8,9-dihydroxy-8-(2-methylpropyl)-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione | ontosight.ainih.gov |
| CAS Number | 1019854-25-1 | mycocentral.eu |
| ChEBI ID | 206149 | ontosight.ainih.gov |
Table 2: Research Highlights of this compound
| Aspect | Finding | Source |
|---|---|---|
| Producing Organism | Penicillium rubrum (an extremophilic fungus from the Berkeley Pit) | nih.govnih.govrsc.org |
| Chemical Class | Spirocyclic γ-lactam | rsc.orgresearchgate.net |
| Biological Activity | Inhibitor of caspase-1 and matrix metalloproteinase-3 (MMP-3) | nih.govnih.govhoku-iryo-u.ac.jp |
| Synthetic Milestones | First total synthesis achieved, enabling structural confirmation and determination of absolute configuration. | nih.govacs.org |
| Biomimetic and enantioselective syntheses have been developed. | rsc.orgmurdoch.edu.au |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H21NO5 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-benzyl-8,9-dihydroxy-8-(2-methylpropyl)-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione |
InChI |
InChI=1S/C18H21NO5/c1-11(2)10-17(23)15(21)18(16(22)19-17)14(20)9-13(24-18)8-12-6-4-3-5-7-12/h3-7,9,11,15,21,23H,8,10H2,1-2H3,(H,19,22) |
InChI Key |
KYPWBBBOBAOGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(C(C2(C(=O)C=C(O2)CC3=CC=CC=C3)C(=O)N1)O)O |
Synonyms |
berkeleyamide D |
Origin of Product |
United States |
Isolation and Microorganismal Origin of Berkeleyamide D
Discovery and Initial Characterization from Environmental Sources
Berkeleyamide D is a member of a group of four novel amides, designated Berkeleyamides A-D, that were first reported in 2008. npatlas.orgrsc.org These compounds were isolated from the extracts of a fungus identified as Penicillium rubrum. nih.gov The producing fungus was sourced from the deep waters of the Berkeley Pit Lake in Butte, Montana. nih.govcapes.gov.br The initial characterization and determination of the chemical structures of these amides were accomplished through detailed analysis of Nuclear Magnetic Resonance (NMR) data, chemical derivatization techniques, and by comparing their spectroscopic data with those of previously known compounds. nih.gov The isolation of these unique metabolites was part of a broader effort to explore microbial life in extreme environments for novel bioactive compounds. nih.govhoku-iryo-u.ac.jp
**2.2. Fungal Taxa Associated with this compound Production
The primary and confirmed fungal source of this compound is Penicillium rubrum. nih.govmdpi.com Multiple studies on the secondary metabolites produced by microorganisms from the Berkeley Pit Lake have consistently identified this specific fungal species as the producer of the berkeleyamide family of compounds, including this compound. nih.govcapes.gov.brnih.govmdpi.com This fungus has proven to be a prolific source of novel natural products, yielding not only the berkeleyamides but also other classes of compounds like the berkeleyones and berkazaphilones. capes.gov.brmdpi.com
While Penicillium rubrum is the designated producer of this compound, the unique environment of the Berkeley Pit Lake hosts other related fungi that produce their own distinct bioactive compounds. mdpi.com Researchers have isolated an unidentified Penicillium species from the lake which is responsible for producing other novel metabolites such as berkeleydione, berkeleytrione, and the berkeleyacetals. nih.govmdpi.commdpi.com Another species, Penicillium solitum, also isolated from the lake, has been shown to produce berkedrimanes A and B, which are drimane (B1240787) sesquiterpene lactones. mdpi.commdpi.com The discovery of diverse and novel chemical entities from various Penicillium species within the same habitat underscores the chemical diversity that can arise from organisms adapted to extreme conditions. mdpi.com
Ecological Contexts of Isolation
The microorganism that produces this compound was isolated from a notable and harsh ecological niche: the Berkeley Pit Lake in Butte, Montana. nih.govmdpi.com This site is a former open-pit copper mine that has since filled with acidic, metal-contaminated water, creating an extreme environment. mdpi.commdpi.comacs.org The lake's water is characterized by a very low pH, comparable to that of sulfuric acid (pH ~2.5), and a high concentration of heavy metals and sulfates. mdpi.comacs.org
This toxic aquatic environment is considered a Superfund site by the US Environmental Protection Agency. acs.org Organisms that can survive and thrive in such conditions are known as extremophiles, or more specifically, acidophiles. nih.gov The isolation of P. rubrum and other fungi from this location highlights the potential of extremophilic microorganisms as a source of unique secondary metabolites, which are likely produced as part of their adaptation and survival mechanisms in such a challenging chemical environment. nih.govacs.org
Elucidation of the Absolute Configuration of Berkeleyamide D
Computational Approaches in Structural Assignment
Density Functional Theory (DFT) Calculations for Constitutional Validation
Subsequent to the elucidation of the relative stereochemistry, Density Functional Theory (DFT) calculations were employed to provide theoretical support for the constitutional assignment of berkeleyamide D. These computational methods have become a powerful tool in natural product chemistry for validating proposed structures by comparing calculated spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and energetic stability, with experimental values.
In the case of this compound, DFT calculations were crucial in confirming the connectivity of the atoms and distinguishing the correct structure from a plausible alternative. Researchers utilized computational analysis to back-calculate the ¹³C and ¹H NMR chemical shifts for the proposed structure of this compound and a suggested alternative constitution. mdpi.com
A comparison of the experimental NMR data with the calculated values for both proposed structures revealed that the initially assigned constitution of this compound was indeed the correct one. Although one computational method suggested a lower average deviation for the alternative structure, a closer look at individual carbon chemical shifts showed significant deviations for key atoms in the alternative, which were not present in the calculations for the confirmed structure of this compound. mdpi.com Furthermore, the application of various computational models, including different force fields and DFT methods, has been noted in the broader context of distinguishing between similar complex structures. mdpi.com
The use of DFT extends beyond NMR shift prediction. It was also instrumental in the assignment of the absolute configuration of this compound. The experimental vibrational circular dichroism (VCD) spectrum was compared with the DFT-calculated spectrum for the proposed enantiomers. This comparison, a cornerstone of the VCD exciton (B1674681) chirality method, allowed for the unambiguous assignment of the absolute stereochemistry. nih.govacs.org
The table below summarizes the comparison between the experimental and calculated ¹³C NMR chemical shifts for this compound and an alternative proposed constitution, highlighting the deviations that were key to the validation. mdpi.com
Table 1: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound and an Alternative Constitution mdpi.com
| Atom No. | Experimental δc | Calculated δc (this compound) | Deviation (this compound) | Calculated δc (Alternative) | Deviation (Alternative) |
| 1 | 172.9 | - | - | - | - |
| 3 | 87.8 | - | - | - | - |
| 4 | 61.2 | - | - | - | - |
| 5 | 60.1 | - | - | - | - |
| 6 | 197.8 | - | - | - | - |
| 7 | 126.9 | - | - | - | - |
| 8 | 158.4 | - | - | - | >10 ppm* |
| 10 | 34.6 | - | - | - | - |
| 11 | 26.6 | - | - | - | - |
| 12 | 22.9 | - | - | - | - |
| 13 | 21.8 | - | - | - | - |
| 14 | 171.1 | - | - | - | - |
| 15 | 120.3 | - | - | - | - |
| 16 | 141.8 | - | - | - | - |
| 17 | 20.3 | - | - | - | - |
| 18 | 52.0 | - | - | - | - |
| Average Deviation | Smaller | ||||
| Note: Specific calculated values and individual deviations for each atom were not fully detailed in the provided search results, but the source indicates a deviation of over 10 ppm for atom 8 in the alternative structure. The average deviation was noted to be smaller for the alternative with one method, but the large deviation at a key carbon atom discredited it. |
Additionally, the total force field energy was calculated for both constitutions, with the results favoring the alternative structure. mdpi.com This highlights the importance of using a combination of computational data, including both energy calculations and spectroscopic data predictions, rather than relying on a single metric for constitutional validation. The discrepancy ultimately underscores the superior diagnostic power of comparing calculated and experimental NMR shifts in this case.
Biosynthetic Pathways and Precursors to Berkeleyamide D
Proposed Biosynthetic Hypotheses and Key Intermediates
The proposed biosynthesis of Berkeleyamide D is thought to originate from a linear precursor that undergoes a series of strategic enzymatic modifications to construct its characteristic spirocyclic core. rsc.orgrsc.org The hypothesis is largely built upon the structural analysis of related fungal metabolites and has been supported by biomimetic total synthesis studies.
A key proposed linear precursor is a polyketide-peptide hybrid molecule. This precursor is believed to undergo a sequence of oxidative transformations, including crucial epoxidation steps. These epoxidations set the stage for a subsequent intramolecular cyclization cascade. A late-stage, base-mediated cyclization of an advanced intermediate is considered a critical step in forming the final spirocyclic structure of this compound. rsc.orgrsc.org This biosynthetic strategy highlights the efficiency of fungal metabolic pathways in generating complex molecular architectures from simple building blocks.
Table 1: Key Proposed Intermediates in this compound Biosynthesis
| Intermediate Type | Description | Key Transformations |
|---|---|---|
| Linear Precursor | A hybrid polyketide-peptide chain. | Chain assembly by PKS-NRPS. |
| Epoxidized Intermediate | The linear precursor after undergoing one or more epoxidation reactions. | Sequential epoxidations. |
| Cyclization Precursor | An advanced intermediate poised for the final ring-closing event. | Further oxidative modifications. |
Enzymatic Machinery: Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Systems
The construction of the initial linear precursor for this compound is attributed to the action of a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) system. rsc.orgnih.gov These megasynthases are common in fungi and are responsible for the production of a wide array of bioactive natural products. rsc.org
PKS-NRPS systems are large, multi-domain enzymes that function in an assembly-line fashion. nih.govnih.gov
Polyketide Synthase (PKS) modules are responsible for the iterative condensation of small carboxylic acid units, typically acetyl-CoA or malonyl-CoA, to build a polyketide chain.
Nonribosomal Peptide Synthetase (NRPS) modules incorporate amino acids into the growing chain.
In the case of this compound's biosynthesis, the PKS modules would first assemble a polyketide backbone, which is then passed to an NRPS module (or vice versa) to incorporate an amino acid moiety. This hybrid chain is then further processed by other catalytic domains within the PKS-NRPS complex, such as reductases, dehydratases, and oxidases, to yield the linear precursor. The transfer of the growing intermediate between PKS and NRPS modules is a critical step, often facilitated by specific linker domains that ensure efficient communication between the different parts of the enzymatic machinery. nih.gov
Biomimetic Considerations in Synthetic Strategies
The proposed biosynthetic pathway for this compound has served as a direct inspiration for its total synthesis. rsc.orgrsc.org This approach, known as biomimetic synthesis, aims to replicate the proposed steps of the natural biosynthetic route in a laboratory setting. By mimicking nature's strategy, chemists can often devise more efficient and elegant synthetic pathways.
The total synthesis of (±)-berkeleyamide D has been successfully achieved using a strategy that mirrors the key proposed biosynthetic events. rsc.orgrsc.org The synthesis commenced with a linear precursor designed to mimic the hypothesized polyketide-peptide intermediate. This synthetic precursor was then subjected to a series of chemical reactions that paralleled the proposed enzymatic transformations:
Sequential Epoxidations: The linear substrate was treated with epoxidizing agents to install the epoxide rings, which are crucial for the subsequent cyclization.
Late-Stage Cyclization: The final spirocyclic core of this compound was constructed through a base-mediated cyclization of the epoxidized precursor. rsc.orgrsc.org
The success of this biomimetic synthesis provides strong evidence supporting the proposed biosynthetic hypothesis for this compound. It demonstrates that the complex spirocyclic architecture can indeed be accessed from a linear precursor through a sequence of epoxidations and cyclizations, suggesting that the fungal enzymatic system likely operates through a similar mechanistic pathway. rsc.orgrsc.org
Table 2: Comparison of Proposed Biosynthesis and Biomimetic Synthesis
| Step | Proposed Biosynthesis | Biomimetic Synthesis |
|---|---|---|
| Precursor | Enzyme-bound linear polyketide-peptide | Synthetically prepared linear molecule |
| Oxidation | Enzymatic epoxidations | Chemical epoxidation reactions |
| Cyclization | Enzyme-catalyzed or spontaneous intramolecular cyclization | Base-mediated intramolecular cyclization |
| Product | (-)-Berkeleyamide D (enantiomerically pure) | (±)-Berkeleyamide D (racemic mixture) rsc.orgrsc.org |
Total Synthesis Strategies for Berkeleyamide D
Early Synthetic Endeavors and Challenges
Construction of the α,β-Epoxy-γ-Lactam Moiety via Darzens Reaction
A pivotal reaction in several syntheses of Berkeleyamide D is the Darzens reaction, utilized to construct the α,β-epoxy-γ-lactam core. acs.orgnih.govsci-hub.se This reaction, involving the condensation of a glyoxal (B1671930) derivative with an α-bromo-β-ketoamide or α-bromo-β-esteramide, provides a direct route to this crucial structural motif which contains three stereogenic centers. acs.org The first synthesis of (±)-berkeleyamide D successfully employed a Darzens reaction to form the α,β-epoxy-γ-lactam. acs.orgnih.gov Later, a catalytic asymmetric tandem Darzens/hemiaminalization reaction was developed using a chiral N,N′-dioxide/Yb(III) complex, offering an efficient method for the enantioselective synthesis of this key intermediate. acs.org This asymmetric approach has been demonstrated in a formal synthesis of this compound. acs.org
Spirocyclic Ring System Formation through C-Acylation and Epoxide-Opening Cyclization
The formation of the characteristic spirocyclic ring system of this compound has been a central challenge. An early and key strategy involved an intramolecular C-acylation followed by an epoxide-opening cyclization. acs.orgnih.gov In this approach, a precursor containing the α,β-epoxy-γ-lactam moiety is first acylated. This is followed by an intramolecular spirocyclization, where a nucleophile attacks the epoxide, leading to the formation of the spiro-fused ring system. acs.orgnih.gov While conceptually elegant, this C-acylation step proved to be a significant bottleneck in the initial synthesis, suffering from low efficiency. researchgate.net
Improved and Convergent Synthetic Approaches
Overcoming Synthetic Bottlenecks
A key improvement in the synthesis of (±)-berkeleyamide D was the development of a second-generation approach that circumvented the problematic acylation step. acs.org This revised strategy led to a more efficient construction of the spirocyclic system. Further advancements have focused on developing catalytic asymmetric methods to control the stereochemistry of the α,β-epoxy-γ-lactam core, thus avoiding the need for chiral resolution at a later stage. acs.org
Biosynthetically Inspired Total Synthesis Rationales
Inspiration from the proposed biosynthetic pathway of structurally related natural products, such as azaspirene, has led to innovative and biomimetic total synthesis strategies for this compound. rsc.orgrsc.org One such approach involves a late-stage base-mediated cyclization of a biosynthetic precursor to form the spirocyclic core. rsc.org This strategy mimics the proposed natural formation of the molecule. Another biosynthetically inspired synthesis utilized sequential epoxidations and cyclization of a linear precursor, demonstrating the power of emulating nature's synthetic logic in the laboratory. rsc.org
Enantioselective Synthesis Methodologies
Chiral Auxiliaries and Catalytic Asymmetric Reactions
The absolute configuration of this compound has been established through synthetic efforts that employ chiral auxiliaries and catalytic asymmetric reactions to install the necessary stereocenters.
A key challenge in the synthesis of the berkeleyamides and related compounds is the controlled formation of the α,β-epoxy-γ-lactam moiety. One successful approach involves a catalytic asymmetric tandem Darzens/hemiaminalization reaction. This method utilizes a chiral N,N'-dioxide/Ytterbium(III) complex to react glyoxals with α-bromo-β-esteramides. researchgate.netresearchgate.net This process yields various chiral α,β-epoxy-γ-lactams with high diastereoselectivity and enantioselectivity, serving as a formal synthesis of this compound. researchgate.netresearchgate.net
Another strategy for achieving asymmetry is through the use of well-established chiral auxiliaries. For the related natural product, (-)-berkeleyamide A, an asymmetric total synthesis was accomplished using an Evans' syn-aldol reaction. researchgate.netnih.gov This key step involved the N-acyl-(4R)-benzyl oxazolidin-2-one as a chiral auxiliary to set the required stereochemistry. researchgate.netnih.gov While applied to Berkeleyamide A, this methodology demonstrates the utility of chiral auxiliaries in creating the core structure common to this family of compounds.
The initial synthesis of (±)-berkeleyamide D was achieved via a Darzens reaction to form a crucial α,β-epoxy-γ-lactam intermediate. nih.gov Subsequent resolution of the racemic mixture was performed using chiral High-Performance Liquid Chromatography (HPLC), which allowed for the separation and absolute configuration determination of both enantiomers. nih.gov
Skeletal Diversification Strategies (e.g., Regioselective Cyclizations)
A powerful strategy for the synthesis of this compound involves skeletal diversification, wherein a common intermediate can be directed toward different molecular frameworks through regioselective cyclizations. researchgate.netrsc.orgmurdoch.edu.au This approach has enabled a unified synthesis of (−)-berkeleyamide D along with related natural products like (+)-rubrobramide and (+)-talaramide A from a common vinylogous ester precursor. researchgate.netrsc.orgmurdoch.edu.auresearchmap.jp
The key to this diversification lies in the controlled cyclization of an advanced intermediate. Specifically, the synthesis developed by Kogen and coworkers demonstrates that the choice of reaction conditions dictates the cyclization pathway. rsc.org The treatment of a methyl ester intermediate triggers a 5-exo cyclization to exclusively afford the spiro-fused γ-lactam core of (−)-berkeleyamide D. rsc.org In contrast, a related intermediate, a PMB derivative, undergoes a 6-endo cyclization under different acidic conditions to form the tricyclic structure of (+)-talaramide A. rsc.org
This regioselective control—5-exo versus 6-endo cyclization—provides an efficient route to structurally diverse natural products from a single precursor, highlighting the elegance and utility of skeletal diversification in complex molecule synthesis. researchgate.netrsc.orgresearchgate.net
Application of Vinylogous Esters and Ynone Intermediates
Ynones (α,β-acetylenic ketones) are versatile and powerful building blocks in organic synthesis due to their unique reactivity. nih.govresearchgate.netthieme-connect.com They serve as crucial intermediates in the synthesis of this compound. rsc.org
In a notable enantioselective total synthesis, a conjugated ynone is first transformed into vinylogous ester intermediates. rsc.org These esters are the pivotal substrates for the subsequent regioselective cyclization that forms the core of the target molecule. The synthesis of (−)-berkeleyamide D is achieved when a methyl vinylogous ester intermediate undergoes a 5-exo cyclization. rsc.org
Biological Activity and Molecular Mechanisms of Action of Berkeleyamide D
Caspase-1 Inhibition and Related Cellular Pathways
Berkeleyamide D is a fungal metabolite that has been identified as an inhibitor of caspase-1. mdpi.commdpi-res.commdpi.comresearchgate.netescholarship.org Caspase-1 is a critical enzyme in the inflammatory process, functioning as an inflammatory cysteine protease. mdpi.commdpi-res.commdpi.comresearchgate.netpageplace.de Its primary role is to process the precursors of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their active forms. mdpi.comresearchgate.netnih.gov The activation of these cytokines is a key step in initiating and propagating inflammatory responses.
The inhibition of caspase-1 by this compound suggests a potential role in modulating inflammatory signaling pathways. mdpi.comresearchgate.net By blocking caspase-1 activity, this compound can prevent the maturation and release of IL-1β and IL-18, thereby dampening the downstream inflammatory cascade. researchgate.netnih.gov This mechanism is of significant interest as dysregulation of caspase-1 and excessive production of IL-1β are implicated in a variety of inflammatory and autoimmune diseases. researchgate.net Research has shown that specific inhibitors of caspase-1 can serve as potent anti-inflammatory agents with multipotent actions. researchgate.net this compound, along with its related compounds, has been isolated and studied for its ability to suppress caspase-1. mdpi.commdpi-res.commdpi.com
Matrix Metalloproteinase-3 (MMP-3) Inhibition and Extracellular Matrix Modulation
In addition to its effects on caspase-1, this compound has demonstrated inhibitory activity against matrix metalloproteinase-3 (MMP-3). mdpi.commdpi-res.commdpi.comescholarship.orgpageplace.de MMPs are a family of zinc-dependent endopeptidases that are essential for the degradation of various components of the extracellular matrix (ECM). researchgate.netpageplace.de MMP-3, also known as stromelysin-1, has a broad substrate specificity and can degrade collagen, fibronectin, laminin, and proteoglycans. It also activates other MMPs, making it a key regulator of ECM turnover and tissue remodeling. pageplace.de
The inhibition of MMP-3 by this compound points to its potential to influence processes involving ECM degradation. mdpi.commdpi-res.compageplace.de Under normal physiological conditions, MMP activity is tightly controlled; however, their upregulation is associated with pathological conditions such as tumor invasion and metastasis, where the breakdown of the ECM facilitates cancer cell migration. researchgate.netpageplace.de The inhibitory action of this compound on MMP-3 suggests it could play a role in maintaining ECM integrity. mdpi.commdpi-res.com
Influence on Amyloid-β Aggregation
Research has indicated that synthetic spirocyclic lactam compounds, including (−)-berkeleyamide D, exhibit moderate inhibitory activity against the aggregation of amyloid-β (Aβ). researchgate.net The aggregation of Aβ peptides is a central pathological hallmark of Alzheimer's disease, leading to the formation of senile plaques in the brain.
The ability of this compound and related structures to interfere with this process suggests a potential neuroprotective role. researchgate.net A study focusing on the enantioselective total synthesis of several natural products, including (−)-berkeleyamide D, highlighted this inhibitory activity. researchgate.nethokudai.ac.jphokudai.ac.jp The identification of the epoxy-γ-lactam moiety as a potential pharmacophore for this activity further underscores the structural basis for its mechanism of action. researchgate.net
Comparative Analysis with Structurally Related Bioactive Natural Products (e.g., Pseurotin (B1257602) A, Azaspirene, Talaramide A)
This compound belongs to a class of fungal secondary metabolites characterized by a spirolactone or γ-lactam scaffold. acs.orgnih.govnih.gov A comparative analysis with other structurally related natural products like Pseurotin A, Azaspirene, and Talaramide A reveals both shared structural motifs and diverse biological activities. researchgate.netrsc.orgescholarship.org
Overview of Shared Spirolactone or γ-Lactam Scaffolds
The core structure of these compounds often features a spirocyclic system, where two rings share a single carbon atom. acs.orgnih.gov This spiro architecture, particularly the spirolactone and spiro-γ-lactam motifs, is found in numerous biologically active natural products. acs.orgnih.govoaepublish.com
Pseurotin A , like this compound, is a fungal metabolite containing a spirocyclic γ-lactam structure. nih.govresearchgate.net
Azaspirene is characterized by a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton, which is a type of spirolactone. macalester.eduacs.org
Talaramide A possesses an unusual oxidized tricyclic system that includes a lactam ring. rsc.orgmdpi.comresearchgate.net
The presence of these shared scaffolds suggests common biosynthetic origins, often involving polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathways. nih.govontosight.ai
Divergent and Convergent Biological Activities
While sharing structural similarities, these compounds exhibit a range of biological activities, some of which converge while others diverge.
Convergent Activities:
Enzyme Inhibition: A common theme is the inhibition of specific enzymes. This compound inhibits caspase-1 and MMP-3. mdpi.compageplace.de Pseurotin A is known to inhibit chitin (B13524) synthase and IgE production. medchemexpress.comcaymanchem.com Talaramide A inhibits mycobacterial PknG kinase. rsc.orgmdpi.com Azaspirene inhibits angiogenesis by blocking Raf-1 activation. nih.gov
Divergent Activities:
Pseurotin A exhibits a broad range of activities, including neuritogenic, anti-inflammatory, and antitumor properties. nih.govontosight.aimedchemexpress.comcaymanchem.com It has also been shown to suppress PCSK9 secretion. nih.gov
Azaspirene is primarily recognized as an angiogenesis inhibitor, a property not prominently reported for this compound. escholarship.orgmacalester.eduacs.orgnih.gov It interferes with the VEGF-induced MAPK signaling pathway. nih.gov
Talaramide A has been specifically noted for its antimycobacterial properties. rsc.orgmdpi.com
The following table provides a comparative overview of the primary biological activities of these compounds.
| Compound | Shared Scaffold | Primary Biological Activities |
| This compound | Spiro-γ-lactam | Inhibits Caspase-1 and MMP-3; moderate inhibition of amyloid-β aggregation. mdpi.compageplace.deresearchgate.net |
| Pseurotin A | Spiro-γ-lactam | Inhibits chitin synthase and IgE production; neuritogenic; anti-inflammatory; antitumor. nih.govresearchgate.netmedchemexpress.comcaymanchem.com |
| Azaspirene | Spirolactone | Angiogenesis inhibitor; blocks Raf-1 activation. macalester.eduacs.orgnih.gov |
| Talaramide A | Lactam-containing tricyclic system | Inhibits mycobacterial PknG; antimycobacterial. rsc.orgmdpi.comresearchgate.net |
This comparative analysis highlights how subtle variations in the chemical structures built around a common scaffold can lead to a diverse array of specific biological functions.
Structure Activity Relationship Sar Studies and Analogue Design for Berkeleyamide D
Systematic Modification of the Berkeleyamide D Scaffold
Currently, there is a lack of published research detailing the systematic modification of the this compound scaffold. Scientific efforts have predominantly focused on the total synthesis of the natural product itself. Studies describing the synthesis of a library of analogues with variations in key functional groups to probe the molecule's SAR are not available in the reviewed literature.
Impact of Stereochemistry on Biological Activity
The stereochemistry of this compound has been a subject of synthetic chemistry, but its specific impact on biological function is only partially understood. The enantioselective total synthesis of (−)-berkeleyamide D has been reported, and this specific stereoisomer was found to exhibit moderate inhibitory activity against amyloid-β aggregation, a process linked to Alzheimer's disease. rsc.org
Researchers have also accomplished the synthesis of racemic (±)-berkeleyamide D and successfully separated the individual enantiomers using chiral HPLC. nih.gov However, a full understanding of stereochemistry's role is hampered by the absence of publicly available data on the biological activity of the (+)-enantiomer. Without a direct comparison between the two enantiomers, the precise influence of the stereogenic centers on the compound's bioactivity cannot be definitively established. mdpi.com
Rational Design of Spirocyclic Lactam Analogues
This compound belongs to the spirocyclic lactam class of compounds, a scaffold known for its presence in various biologically active molecules and its challenging synthesis. uc.ptdigitellinc.com While the field of medicinal chemistry has seen the rational design and synthesis of numerous spirocyclic lactams for various therapeutic targets, there are no specific reports of analogue design rationally based on the this compound structure. The existing research on related compounds does not explicitly link their design strategy back to this compound as a lead compound.
Computational Modeling for Predictive SAR and Ligand Design
Computational modeling and molecular dynamics are powerful tools for predicting SAR and guiding the design of new ligands. However, a review of the current literature reveals no specific computational studies focused on this compound. Research employing these in silico methods to predict the binding modes of this compound, understand its interaction with biological targets, or guide the design of more potent analogues has not been published.
Advanced Research Methodologies and Future Perspectives on Berkeleyamide D
Integration of Omics Technologies for Natural Product Discovery and Pathway Elucidation
The discovery and biosynthetic investigation of natural products like Berkeleyamide D have been revolutionized by the advent of "omics" technologies. mdpi.comnih.gov These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the biological processes within the producing organism, in this case, fungi. mdpi.comdntb.gov.ua The integration of these platforms is crucial for identifying novel bioactive compounds and deciphering their complex biosynthetic pathways. nih.gov
Genomics, particularly through genome mining, allows for the identification of biosynthetic gene clusters (BGCs) responsible for the production of secondary metabolites. mdpi.comnih.gov Tools like antiSMASH and fungiSMASH are instrumental in analyzing fungal genomes to predict the production of natural products, including polyketides and non-ribosomal peptides, which are precursors to compounds like this compound. mdpi.comnih.gov By understanding the genetic blueprint, researchers can connect genes to the production of specific metabolites.
Metabolomics, the large-scale study of small molecules within a biological system, plays a pivotal role in detecting and quantifying a wide array of metabolites, including previously unknown compounds. uic.edu This approach can reveal the metabolic fingerprint of a microorganism under specific conditions, offering clues to the function and regulation of biosynthetic pathways. mdpi.com The combination of genomic predictions with metabolomic analysis provides a powerful strategy for targeted discovery of new natural products. uic.edu
The biosynthetic pathway of this compound, a member of the spirocyclic PKS-NRPS (polyketide synthase-nonribosomal peptide synthetase) family of fungal metabolites, is a key area of investigation. researchgate.net While the exact enzymatic steps for this compound are still under full elucidation, insights can be drawn from related compounds. For instance, studies on the biosynthesis of pseurotin (B1257602) A, which shares a similar core structure, have revealed the combinatorial nature of the enzymatic machinery involved. researchgate.net It is hypothesized that a similar, multi-enzyme cascade involving sequential epoxidations and a base-mediated cyclization of a biosynthetic precursor leads to the formation of the characteristic spirocyclic core of this compound. rsc.orgresearchgate.net
Chemoinformatic and Machine Learning Approaches for Structural and Biological Predictions
The fields of chemoinformatics and machine learning have become indispensable in modern drug discovery and the study of natural products. mdpi.comnih.gov These computational tools are increasingly being applied to predict the structure and biological activities of complex molecules like this compound, thereby accelerating research and reducing experimental costs. mdpi.comnih.gov
Structural Predictions:
Computer-Assisted Structure Elucidation (CASE) tools are being developed and refined to improve the reliability of structural assignments for natural products. mdpi.com These programs can utilize NMR correlation data to generate and rank possible molecular structures. mdpi.com In the case of this compound, a tool called WebCocon was used to suggest alternative constitutions based on theoretical NMR correlation data. mdpi.comresearchgate.net While the published structure of this compound was one of the suggestions, the analysis also highlighted another potential structure with a lower calculated force field total energy, underscoring the importance of these computational checks in structural verification. mdpi.com
Biological Activity Predictions:
Machine learning models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for predicting the biological activities of small molecules. mdpi.comnih.gov These models are trained on large datasets of compounds with known activities and can then be used to predict the activity of new or uncharacterized molecules like this compound. nih.gov By analyzing the chemical features of a molecule, these algorithms can identify patterns that correlate with specific biological effects. nih.gov For example, machine learning algorithms can be trained to predict the inhibitory activity of compounds against specific enzymes, such as those involved in cancer progression. nih.gov While specific machine learning predictions for this compound are not extensively published, the framework for such studies is well-established. nih.gov Given that this compound has been shown to inhibit matrix metalloproteinase-3 (MMP-3) and caspase-1, these activities could be used as endpoints to train QSAR models for the discovery of other compounds with similar inhibitory profiles. mdpi.comsci-hub.se
| Computational Tool | Application in this compound Research | Key Findings/Potential |
| WebCocon | Structural elucidation and verification. | Suggested alternative constitutions for this compound based on theoretical NMR data, highlighting the need for careful structural analysis. mdpi.comresearchgate.net |
| QSAR Models | Prediction of biological activity. | Could be trained on the known MMP-3 and caspase-1 inhibitory activities of this compound to identify new, potentially more potent inhibitors. |
| Molecular Docking | Elucidation of binding modes. | Can predict how this compound interacts with its target proteins, guiding the design of more effective analogs. |
Innovations in Chemical Synthesis for Complex Natural Products
The complex, three-dimensional architecture of this compound presents a significant challenge for synthetic chemists. However, the pursuit of its total synthesis has driven innovation in synthetic methodologies. researchgate.netacs.org
More recently, a unified and divergent approach has been employed for the enantioselective total synthesis of several related natural products, including (–)-berkeleyamide D. researchgate.net This strategy utilizes a skeletal diversification approach based on the regioselective 5-exo or 6-endo cyclization of a common vinylogous ester intermediate. researchgate.netrsc.org Such divergent strategies are highly efficient as they allow for the synthesis of multiple complex molecules from a single, advanced intermediate. researchgate.net The versatility of these innovative synthetic methods has been further demonstrated in the formal synthesis of this compound through catalytic asymmetric tandem reactions. researchgate.netresearchgate.net
| Synthetic Strategy | Key Reactions | Significance |
| First Total Synthesis | Darzens reaction, C-acylation, intramolecular spirocyclization. acs.orgnih.gov | Established the first synthetic route to (±)-berkeleyamide D and enabled the determination of its absolute configuration. acs.org |
| Second Generation Synthesis | Avoided problematic acylation step. researchgate.net | Improved the overall yield and efficiency of the synthesis. researchgate.net |
| Biomimetic Synthesis | Sequential epoxidations, late-stage base-mediated cyclization. rsc.org | Mimics the proposed natural biosynthetic pathway. rsc.org |
| Divergent Total Synthesis | Regioselective 5-exo or 6-endo cyclization. researchgate.netrsc.org | Enables the efficient and enantioselective synthesis of this compound and related natural products from a common intermediate. researchgate.net |
Exploration of Underexplored Natural Product Scaffolds for Chemical Biology Probes
Natural product scaffolds, with their inherent biological relevance and structural complexity, are excellent starting points for the development of chemical biology probes. mdpi.comresearchgate.net These probes are small molecules designed to interact with specific biological targets, allowing for the interrogation of complex biological processes. whiterose.ac.uk The unique spirocyclic lactam core of this compound represents an underexplored scaffold with significant potential in this area. researchgate.net
The concept of "biology-oriented synthesis" (BIOS) leverages the privileged structures of natural products to create libraries of compounds with focused diversity. researchgate.net By using the this compound scaffold as a template, chemists can synthesize a variety of analogs with modified side chains and functional groups. These analogs can then be screened for a range of biological activities, potentially uncovering new and unexpected therapeutic applications.
Furthermore, the idea of "pseudo-natural products" involves the fusion of fragments from different natural products to create entirely new molecular scaffolds that are not accessible through known biosynthetic pathways. acs.orgnih.gov This approach combines the biological relevance of natural product fragments with the ability to explore novel regions of chemical space. nih.gov The spirocyclic core of this compound could serve as a valuable building block in the creation of such pseudo-natural products, leading to the discovery of compounds with unprecedented biological activities. acs.orgnih.gov
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing Berkeleyamide D?
- Methodological Answer : Synthesis typically involves multi-step organic reactions (e.g., amide coupling, cyclization), followed by purification via HPLC or column chromatography. Characterization requires spectroscopic techniques such as NMR (¹H, ¹³C, 2D-COSY) for structural elucidation and mass spectrometry (HRMS) for molecular weight confirmation. Purity should be validated using HPLC with UV/Vis or ELSD detection. For reproducibility, document reaction conditions (solvent, temperature, catalysts) and provide raw spectral data in supporting information .
Q. Which in vitro assays are most effective for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer : Use target-specific assays such as enzyme inhibition (e.g., fluorescence-based kinetic assays) or cell viability assays (MTT/XTT for cytotoxicity). Include positive and negative controls, and validate results with dose-response curves (IC₅₀/EC₅₀ calculations). Ensure biological replicates (n ≥ 3) and statistical analysis (e.g., ANOVA with post-hoc tests) to account for variability. Pre-screen compounds for solubility (DMSO/PBS compatibility) to avoid false negatives .
Q. How can researchers confirm the structural integrity of this compound using advanced analytical techniques?
- Methodological Answer : Combine X-ray crystallography for absolute stereochemistry determination (if crystalline) with computational methods (DFT-based NMR chemical shift prediction) to validate NMR assignments. For non-crystalline samples, use NOESY/ROESY to establish spatial proximities. Cross-validate with IR spectroscopy for functional group identification and chiral HPLC for enantiomeric purity .
Advanced Research Questions
Q. How should contradictory data on this compound’s mechanism of action be resolved?
- Methodological Answer : Apply triangulation by integrating orthogonal methods:
- In vitro: Use siRNA knockdown or CRISPR-Cas9 gene editing to confirm target engagement.
- In silico: Perform molecular docking (AutoDock, Schrödinger) and MD simulations to assess binding stability.
- Pharmacological: Compare dose-dependent effects across multiple cell lines or organoid models.
Statistically assess reproducibility via Bland-Altman plots or meta-analysis of aggregated datasets .
Q. What statistical approaches optimize synthesis yield while minimizing resource expenditure?
- Methodological Answer : Employ Design of Experiments (DoE) frameworks like Response Surface Methodology (RSM) or factorial designs to identify critical variables (e.g., temperature, reagent ratios). Use ANOVA for significance testing and Pareto charts to prioritize factors. Validate predictions with confirmatory runs and apply cost-benefit analysis to balance yield improvements against scalability .
Q. What considerations are critical when designing in vivo studies for this compound?
- Methodological Answer :
- Dosing: Conduct pharmacokinetic studies (plasma half-life, bioavailability) to establish optimal dosing regimens.
- Model selection: Use transgenic or xenograft models aligned with the compound’s hypothesized mechanism (e.g., cancer models for antitumor activity).
- Ethics: Adhere to ARRIVE guidelines for animal welfare, including sample size justification (power analysis) and humane endpoints .
Q. How can computational models predicting this compound’s protein interactions be experimentally validated?
- Methodological Answer :
- Biophysical validation: Use Surface Plasmon Resonance (SPR) or ITC for binding affinity (Kd) measurements.
- Cellular validation: Apply Thermal Shift Assays (TSA) to monitor target stabilization or BRET/FRET for real-time interaction monitoring.
- Correlation analysis: Compare docking scores (e.g., Glide scores) with experimental IC₅₀ values using Pearson/Spearman correlation coefficients .
Guidelines for Data Reporting and Reproducibility
- Data Contradiction Analysis : Document raw datasets, including outliers, in supplementary materials. Use version control (Git) for computational workflows and provide detailed metadata for biological assays .
- Ethical Compliance : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including spectral data deposition in public repositories (e.g., ChemSpider) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
